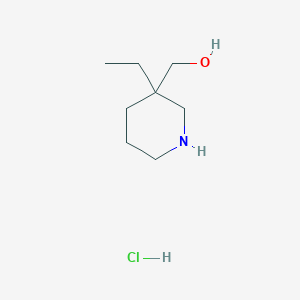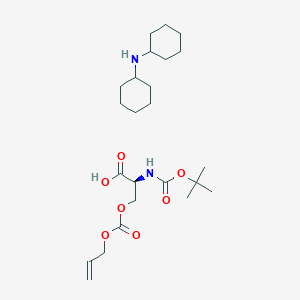
(3-Ethylpiperidin-3-yl)methanol hydrochloride
Overview
Description
“(3-Ethylpiperidin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO. It has a molecular weight of 179.69 g/mol. The free base form of this compound, “(3-ethylpiperidin-3-yl)methanol”, has a CAS number of 7033-84-3 .
Molecular Structure Analysis
The molecular structure of “(3-Ethylpiperidin-3-yl)methanol” (the free base form) is represented by the InChI code1S/C8H17NO/c1-2-8(7-10)4-3-5-9-6-8/h9-10H,2-7H2,1H3 . This indicates that the molecule consists of a piperidine ring with an ethyl group and a methanol group attached to the same carbon atom in the ring.
Scientific Research Applications
Stereoselective Synthesis of Optical Isomers :
- (3-Ethylpiperidin-3-yl)methanol hydrochloride can be involved in the synthesis of optical isomers, specifically in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis is achieved through asymmetric hydrogenation in microfluidic chip reactors using various solvent phases, demonstrating its utility in fine chemical production (Kluson et al., 2019).
Synthesis of Functionalized Furan-2-one :
- The compound plays a role in the synthesis of furan-2-one derivatives. When treated with specific reagents like dichlorodicyanobenzoquinone in methanol, it aids in producing furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, which can be applied in various chemical syntheses (Sobenina et al., 2011).
Catalysis in Alcohol Oxidation :
- It finds application in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons. This involves the interaction of specific ligands with molybdenum complexes in ethanol, leading to the formation of efficient catalysts for oxidation processes (Ghorbanloo & Alamooti, 2017).
Crystal Structure Analysis :
- The crystal structure of adducts involving (3-Ethylpiperidin-3-yl)methanol hydrochloride has been analyzed, providing insights into molecular interactions and structural properties, essential for understanding its behavior in various chemical environments (Revathi et al., 2015).
High-Performance Liquid Chromatography (HPLC) :
- It is utilized in the analysis of trace methanol in high water content samples using HPLC methods. This demonstrates its role in analytical chemistry, particularly in ensuring the quality and safety of products like Chinese liquor medicine (Kuo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(3-ethylpiperidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-8(7-10)4-3-5-9-6-8;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUQFBOCLPXRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpiperidin-3-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)

